REACTION_CXSMILES
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CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Si]([O:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:41])[C:31](=[O:40])[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)(C(C)(C)C)(C)C>C1COCC1>[OH:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:41])[C:31](=[O:40])[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:0.1|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After reaction complete
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Type
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DRY_WITH_MATERIAL
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Details
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water and EtOAC work-up and then drying
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Name
|
|
Type
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product
|
Smiles
|
OCCCN(C(OCC1=CC=CC=C1)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |